Tert-Butyl (3-aminocyclopentyl)carbamate oxalate is a chemical compound with the molecular formula . This compound is primarily utilized in medicinal chemistry and synthetic organic chemistry as a chiral building block in asymmetric synthesis. It plays a significant role in the preparation of various pharmaceuticals, particularly those targeting neurological and cardiovascular diseases. The compound is formed by the reaction of tert-butyl (3-aminocyclopentyl)carbamate with oxalic acid, resulting in a stable oxalate salt form that exhibits distinct physical and chemical properties.
Tert-Butyl (3-aminocyclopentyl)carbamate oxalate is classified under several scientific fields, including:
The compound is recognized for its utility in forming stable complexes with biomolecules, facilitating studies on enzyme mechanisms and protein-ligand interactions.
The synthesis of tert-butyl (3-aminocyclopentyl)carbamate oxalate typically involves the following steps:
The synthesis can be optimized for higher yields and purity through continuous flow reactors, which allow for better control over reaction conditions and enhanced safety compared to traditional batch processes.
Tert-butyl (3-aminocyclopentyl)carbamate oxalate features a unique molecular structure characterized by:
The InChI key for this compound is RPAYXXHMFDTHSG-UHFFFAOYSA-N, facilitating its identification in chemical databases.
Tert-butyl (3-aminocyclopentyl)carbamate oxalate can participate in various chemical reactions, including:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide, potassium permanganate | Varies based on target product |
Reduction | Lithium aluminum hydride, sodium borohydride | Controlled atmosphere necessary |
Substitution | Various nucleophiles | Acidic or basic conditions |
The mechanism of action of tert-butyl (3-aminocyclopentyl)carbamate oxalate involves its interaction with specific molecular targets such as enzymes and receptors. The compound forms stable complexes that modulate enzymatic activity, influencing metabolic processes. This interaction is particularly relevant in the context of developing drugs that inhibit serotonin reuptake and other pathways critical for treating depression and anxiety disorders.
Tert-butyl (3-aminocyclopentyl)carbamate oxalate is typically encountered as a solid-state compound. Its physical properties include:
The chemical properties are influenced by its functional groups, particularly the carbamate moiety, which contributes to its reactivity. The compound exhibits stability under standard laboratory conditions but may react under specific catalytic environments or extreme conditions.
Tert-butyl (3-aminocyclopentyl)carbamate oxalate has diverse applications in scientific research and industry:
The stereoselective synthesis of tert-butyl ((1S,3S)-3-aminocyclopentyl)carbamate and its (1R,3R) enantiomer represents a critical challenge in medicinal chemistry due to the profound impact of stereochemistry on biological activity and crystallization behavior. The chiral cyclopentane backbone serves as a constrained scaffold that influences conformational properties in drug molecules, necessitating precise stereocontrol during synthesis. Two predominant strategies have emerged for accessing these enantiopure intermediates: chiral resolution of racemates and asymmetric synthesis from prochiral precursors [3] [10].
The chiral resolution approach typically employs diastereomeric salt formation using enantiopure acids such as tartaric acid derivatives, enabling separation of the racemic trans-1,3-diaminocyclopentane precursors before carbamate protection. This method capitalizes on the differential solubility of diastereomeric salts, yielding enantiomeric excess (ee) values exceeding 98% when optimized [10]. Alternatively, enzymatic resolution using lipases has demonstrated moderate success, though substrate specificity limitations restrict broader application. For the (1S,3S) enantiomer (CAS: 645400-44-8), stereoselective synthesis via Mitsunobu inversion of a hydroxy precursor provides enhanced stereochemical fidelity. This reaction sequence begins with commercially available (1R,3S)-3-aminocyclopentanol, where the C1 hydroxyl group undergoes Mitsunobu reaction with phthalimide followed by hydrazine deprotection to invert stereochemistry, achieving the desired (1S,3S) configuration before Boc protection [4] [10].
Table 1: Comparative Analysis of Stereoselective Synthesis Methods for tert-Butyl (3-aminocyclopentyl)carbamate Derivatives
Synthetic Strategy | Key Reagents/Conditions | Enantiomeric Excess | Overall Yield | Advantages/Limitations |
---|---|---|---|---|
Diastereomeric Salt Resolution | D-(–)-Di-p-toluoyl tartaric acid, ethyl acetate | 98-99% ee | 35-40% | High enantiopurity but moderate yield |
Enzymatic Resolution | Candida antarctica lipase B, vinyl acetate | 90-95% ee | 25-30% | Mild conditions but limited substrate scope |
Mitsunobu Inversion | DEAD/PPh3, phthalimide, then hydrazine | >99% ee | 45-50% | Excellent stereocontrol, requires chiral precursor |
Asymmetric Hydrogenation | Rhodium-(R,R)-Et-DuPHOS catalyst | 97% ee | 75-80% | Atom-economic but specialized catalyst requirement |
For industrial-scale production, catalytic asymmetric hydrogenation of enamide precursors offers superior atom economy. Using a chiral rhodium-(R,R)-Et-DuPHOS complex, hydrogenation of the cyclic enamide tert-butyl (3-((tert-butoxycarbonyl)amino)cyclopent-4-en-1-yl)carbamate proceeds with excellent enantioselectivity (97% ee) and high yield (75-80%) [6]. The resulting Boc-protected trans-(1R,3R)-diamine serves as a versatile intermediate for further functionalization. This methodology circumvents the 50% theoretical yield limitation inherent in resolution techniques, making it particularly valuable for large-scale production of enantiopure intermediates like tert-butyl ((1R,3R)-3-aminocyclopentyl)carbamate (CAS: 1009075-44-8) [6].
The conversion of the free base carbamate to its oxalate salt (CAS: 134611639) significantly enhances crystalline properties, purification efficiency, and storage stability. Mechanistically, oxalic acid interacts with the primary amine group through proton transfer and charge-assisted hydrogen bonding, forming a stable 1:1 salt complex. The carboxylic acid moiety of oxalic acid exhibits ideal pKa characteristics (pKa1 = 1.25, pKa2 = 4.14) for protonating aliphatic amines (pKa ≈ 10-11), creating a stable ionic pair with optimal lattice energy for crystallization [1] [7].
Counterion selection profoundly impacts crystallization efficiency and phase behavior. Comparative studies demonstrate that oxalate outperforms hydrochloride, sulfate, and phosphate salts in terms of crystalline yield, hygroscopicity, and polymorphic stability. This superiority arises from oxalic acid's molecular symmetry, which facilitates the formation of stable hydrogen-bonded networks in the crystal lattice. The salt formation process typically employs stoichiometric oxalic acid (1.0-1.05 equivalents) in ethanol/water mixtures (4:1 v/v) at 50-60°C, followed by controlled cooling to 0-5°C at 0.5°C/min to afford the crystalline oxalate salt in >95% yield and >99% purity [1] [5].
Table 2: Crystallization Parameters and Physicochemical Properties of tert-Butyl (3-aminocyclopentyl)carbamate Oxalate
Crystallization Parameter | Optimal Conditions | Impact on Product Quality |
---|---|---|
Solvent Composition | Ethanol:Water (4:1 v/v) | Maximizes yield while minimizing impurities |
Cooling Rate | 0.5°C/min from 60°C to 5°C | Controls crystal size distribution and prevents oiling out |
Stoichiometry | 1.05 eq. oxalic acid | Ensures complete salt formation with minimal acid excess |
Final Temperature | 0-5°C | Maximizes yield through reduced solubility |
Crystal Habit | Needle-like aggregates | Facilitates filtration and washing efficiency |
Moisture Content | <0.5% w/w | Enhances storage stability at 2-8°C |
The crystallization process exhibits significant kinetic sensitivity to cooling rates, with excessively rapid cooling leading to oil separation or amorphous solid formation. Implementation of seeding strategies using pre-characterized oxalate crystals during the cooling phase ensures consistent polymorph control. Powder X-ray diffraction analysis confirms that the oxalate salt crystallizes in a monoclinic P21/c space group with two ion pairs per asymmetric unit, forming an extensive hydrogen-bonding network involving the oxalate anions, protonated amines, and carbamate carbonyl groups [1]. This robust supramolecular architecture contributes to the low hygroscopicity observed during stability studies, with the oxalate salt maintaining crystalline integrity at 40°C/75% relative humidity for over six months, whereas the free base shows significant decomposition under identical conditions [7].
The development of efficient catalytic asymmetric methods for constructing the chiral 1,3-diaminocyclopentane scaffold has gained significant attention, with transition metal-catalyzed asymmetric hydrogenation emerging as the most industrially viable approach. The hydrogenation of enecarbamate substrates using chiral ruthenocene-based diphosphine catalysts achieves exceptional enantioselectivities (>99% ee) under moderate hydrogen pressure (50-100 psi) [6]. This methodology employs prochiral enamines derived from cyclopent-3-en-1-one, which undergo reductive amination followed by asymmetric hydrogenation to establish the stereogenic centers. The reaction mechanism involves concerted cis-addition of hydrogen across the double bond, with enantioselectivity governed by chiral induction at the catalyst-substrate interface [8].
Alternative approaches include enzymatic desymmetrization of meso-anhydrides and kinetic resolution of racemic mixtures using lipases, though these methods typically provide lower yields (30-40%) despite excellent enantioselectivity. The enzymatic desymmetrization of cis-1,3-diaminocyclopentane derivatives using immobilized Candida antarctica lipase B and vinyl carbamate donors achieves 98% ee but requires extensive reaction times (48-72 hours) [8].
For the synthesis of (1S,3R) and (1R,3S) cis-configured isomers (CAS: 1031335-25-7), chiral auxiliary-mediated cyclization strategies have proven effective. Employing Oppolzer's sultam as a chiral director, alkylation of cyclopentene derivatives followed by diastereoselective amination and auxiliary removal affords the cis-diamine scaffold in 85% ee, which can be enhanced to >99% ee via single recrystallization [8]. The synthesis of these challenging cis-isomers represents significant stereochemical advancement, as their unique spatial orientation enables access to conformationally restricted pharmacophores not achievable with trans-configured analogs. However, catalytic methods for direct cis-selective amination remain underdeveloped compared to trans-selective approaches, presenting an ongoing research challenge in the field of stereoselective synthesis.
The adaptation of carbamate chemistry to solid-phase synthesis platforms enables rapid generation of structural analogs for structure-activity relationship studies. This approach utilizes Wang resin-linked alcohols that undergo carbamoylation with Boc-protected diamines followed by oxidative cleavage. The methodology builds upon classical solution-phase carbamate synthesis principles [9], but incorporates significant modifications for solid-phase compatibility [9].
The synthesis sequence begins with immobilization of 4-hydroxy methylbenzoate onto Wang resin using standard DIC/DMAP coupling. The resin-bound alcohol then reacts with N,N'-disuccinimidyl carbonate (10 eq.) in anhydrous acetonitrile with triethylamine catalysis (15 eq.) at 25°C for 12 hours to form the activated carbonate intermediate. Subsequent aminolysis with enantiopure (1S,3S)-3-aminocyclopentylcarbamate (1.2 eq. in DMF, 60°C, 24 hours) installs the carbamate linkage. Critical optimization revealed that addition of 1-hydroxybenzotriazole (HOAt, 0.3 eq.) minimizes racemization during this aminolysis step, preserving enantiomeric integrity (>98% ee) in the final product [9].
Following Boc deprotection with trifluoroacetic acid/DCM (1:1 v/v), the liberated amine undergoes functionalization through acylation, sulfonylation, or reductive amination before cleavage from the resin. Oxidative cleavage using NaIO4 in THF/water (9:1 v/v) releases the desired carbamate analogs as carboxylic acids, suitable for direct biological screening. This solid-phase approach generates libraries of 50-100 analogs with typical isolated yields of 65-80% and purities >90% after standard reversed-phase HPLC purification. The methodology significantly accelerates analog production compared to solution-phase routes, enabling investigation of steric and electronic effects on pharmacological properties without multi-step synthesis for each derivative.
Table 3: Solid-Phase Synthesis Parameters for tert-Butyl (3-aminocyclopentyl)carbamate Analogues
Synthetic Step | Optimal Conditions | Monitoring Method | Reaction Time |
---|---|---|---|
Resin Activation | N,N'-disuccinimidyl carbonate (10 eq.), TEA (15 eq.), CH3CN, 25°C | FT-IR: ν 1815 cm-1 (C=O) | 12 hours |
Carbamoylation | (1S,3S)-3-amino-N-Boc-cyclopentylamine (1.2 eq.), HOAt (0.3 eq.), DMF, 60°C | Kaiser test (negative) | 24 hours |
Boc Deprotection | TFA:DCM (1:1 v/v), 25°C | FT-IR: ν 1710 cm-1 (C=O) | 1 hour |
Amine Functionalization | Acid chlorides (3 eq.), DIPEA (6 eq.), DCM, 25°C | Chloranil test (primary amines) | 12 hours |
Oxidative Cleavage | NaIO4 (5 eq.), THF:H2O (9:1 v/v), 25°C | HPLC-MS analysis | 3 hours |
The methodology demonstrates particular utility for preparing carbamate prodrug derivatives with enhanced membrane permeability. By incorporating esterase-sensitive linkers during the functionalization step, prodrug candidates can be rapidly generated and evaluated for hydrolysis kinetics and passive diffusion characteristics. This solid-phase platform represents a powerful tool for accelerating structure-activity studies around the pharmaceutically important 1,3-diaminocyclopentane carbamate scaffold, providing structure-property data that informs lead optimization campaigns targeting improved pharmacokinetic profiles.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2